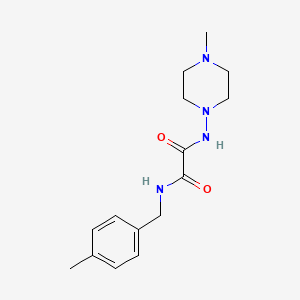

N1-(4-methylbenzyl)-N2-(4-methylpiperazin-1-yl)oxalamide

Description

Properties

IUPAC Name |

N-[(4-methylphenyl)methyl]-N'-(4-methylpiperazin-1-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O2/c1-12-3-5-13(6-4-12)11-16-14(20)15(21)17-19-9-7-18(2)8-10-19/h3-6H,7-11H2,1-2H3,(H,16,20)(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCTSPAWVAURYCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=O)NN2CCN(CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-methylbenzyl)-N2-(4-methylpiperazin-1-yl)oxalamide typically involves the reaction of 4-methylbenzylamine with oxalyl chloride to form an intermediate, which is then reacted with 4-methylpiperazine to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and an organic solvent like dichloromethane or tetrahydrofuran. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of nanofiltration membranes can help in the purification process by removing impurities and unreacted starting materials. The final product is typically obtained through centrifugal filtration and recrystallization to achieve high purity.

Chemical Reactions Analysis

Oxidation Reactions

The oxalamide backbone and piperazine ring provide multiple sites for oxidation:

Key Observations:

-

Oxidation of the piperazine ring predominantly occurs at the secondary amine, forming N-oxide species under strong oxidizing agents like KMnO₄.

-

The methyl group on the benzyl substituent oxidizes to a carboxylic acid under harsh conditions (CrO₃/H₂SO₄).

Reduction Reactions

Reductive transformations focus on the oxalamide group and aromatic systems:

| Reaction Site | Reagents/Conditions | Products | Citations |

|---|---|---|---|

| Oxalamide carbonyl | LiAlH₄ (anhydrous THF) | Reduced to ethylenediamine derivatives | |

| Aromatic ring | H₂/Pd-C (ethanol, 60°C) | Partially saturated cyclohexane analogs |

Mechanistic Insights:

-

LiAlH₄ reduces the oxalamide’s carbonyl groups to methylene (-CH₂-) bridges, yielding ethylenediamine-linked structures.

-

Catalytic hydrogenation selectively saturates the aromatic ring without affecting the piperazine or oxalamide groups.

Substitution Reactions

The methylpiperazine and benzyl groups participate in nucleophilic and electrophilic substitutions:

| Reaction Type | Reagents/Conditions | Products | Citations |

|---|---|---|---|

| Nucleophilic substitution (piperazine) | Alkyl halides (e.g., CH₃I) | N-alkylated piperazine derivatives | |

| Electrophilic aromatic substitution (benzyl) | HNO₃/H₂SO₄ | Nitro-substituted benzyl analogs |

Synthetic Utility:

-

Alkylation of the piperazine nitrogen enhances lipophilicity, a strategy used in drug design.

-

Nitration of the benzyl group introduces sites for further functionalization.

Hydrolysis Reactions

The oxalamide bond undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Products | Citations |

|---|---|---|---|

| Acidic (HCl, 6M, reflux) | H₂O | 4-Methylbenzylamine + piperazine-oxalic acid | |

| Basic (NaOH, 1M, 80°C) | H₂O | Sodium oxalate + amine fragments |

Industrial Relevance:

Complexation and Chelation

The compound’s nitrogen and oxygen atoms enable metal coordination:

| Metal Ion | Conditions | Complex Structure | Citations |

|---|---|---|---|

| Cu(II) | Methanol, room temperature | Octahedral coordination complex | |

| Fe(III) | Aqueous pH 5–6 | Stabilized ferric chelate |

Applications:

Thermal Degradation

Pyrolysis studies reveal decomposition patterns:

| Temperature Range | Major Products | Mechanism | Citations |

|---|---|---|---|

| 200–300°C | CO₂, NH₃, and aromatic hydrocarbons | Oxalamide bond cleavage | |

| >300°C | Char residue with graphitic carbon | Carbonization |

Scientific Research Applications

N1-(4-methylbenzyl)-N2-(4-methylpiperazin-1-yl)oxalamide has been investigated for its potential as an inhibitor of ribosomal S6 kinase (RSK), a protein involved in cell growth and survival pathways. The modulation of RSK activity can influence various signaling pathways associated with tumorigenesis, making this compound a candidate for cancer therapy.

- Inhibition Studies : Research has demonstrated that compounds similar to this compound can effectively inhibit RSK activity in vitro, leading to reduced cell proliferation in cancer cell lines.

- Therapeutic Potential : Preliminary studies suggest that this compound may have applications in treating conditions related to dysregulated RSK activity, including certain types of cancer.

Potential Therapeutic Applications

The unique structural features of this compound position it as a promising candidate for further research in several therapeutic areas:

- Cancer Treatment : Due to its role as an RSK inhibitor, it may be developed into an anti-cancer agent.

- Neurological Disorders : Given the piperazine moiety's known interactions with neurotransmitter systems, there may be potential applications in treating neurological conditions.

Mechanism of Action

The mechanism of action of N1-(4-methylbenzyl)-N2-(4-methylpiperazin-1-yl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Oxalamides

Aromatic/Electron-Donating Groups

- N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336): Used as a flavoring agent (Savorymyx® UM33) due to its umami-enhancing properties . Substituents: Methoxy groups at N1 and a pyridinylethyl group at N2. Regulatory Status: Approved globally with a NOEL (No Observed Effect Level) of 100 mg/kg bw/day, indicating low toxicity .

N1-(4-methylbenzyl)-N2-(4-methylpiperazin-1-yl)oxalamide :

- Substituents: Methyl groups at N1 and N2 positions.

- Predicted Impact: Increased lipophilicity may enhance membrane permeability but reduce aqueous solubility compared to S335.

Halogenated Aromatic Groups

- N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide (28): Activity: Cytochrome P450 4F11 inhibitor with 64% synthetic yield .

Heterocyclic Moieties

- N1-(4-Methoxyphenethyl)-N2-(4-methylpyridin-3-yl)oxalamide (39) :

Piperazine Derivatives

- N1-{2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide (11) :

Toxicity and Regulatory Profiles

- S336: NOEL of 100 mg/kg bw/day supports its safety as a food additive .

- Halogenated Analogs (e.g., Compound 28) : Higher toxicity risk due to electrophilic halogen atoms, necessitating rigorous safety evaluation .

- Target Compound : Methyl groups may reduce toxicity compared to halogenated analogs, though specific data are lacking.

Key Research Findings and Data Tables

Table 1: Structural and Functional Comparison of Selected Oxalamides

Biological Activity

N1-(4-methylbenzyl)-N2-(4-methylpiperazin-1-yl)oxalamide is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: CHNO

Molecular Weight: 344.46 g/mol

The compound features a unique combination of a methylbenzyl group , a piperazine moiety , and an oxalamide functional group , which contribute to its potential interactions with biological targets.

Research indicates that this compound may interact with various biological pathways, particularly those involving protein kinases . The oxalamide group is known for its ability to modulate enzymatic activity, which can influence cellular processes such as proliferation and apoptosis.

Key Mechanisms:

- Inhibition of Protein Kinases: Similar compounds have been shown to regulate kinase activity, which is critical in cancer cell signaling pathways.

- Receptor Interaction: The structural features suggest potential binding to neurotransmitter receptors, influencing neurological functions.

Biological Activity and Pharmacological Properties

The biological activity of this compound has been evaluated through various studies:

- Anticancer Activity: Preliminary studies suggest that this compound exhibits cytotoxic effects on cancer cell lines, potentially through the inhibition of specific kinases involved in tumor growth.

- Neuroprotective Effects: Its ability to interact with neurotransmitter receptors may offer protective effects against neurodegenerative diseases.

- Antimicrobial Properties: Some analogs have demonstrated activity against bacterial strains, suggesting a broader spectrum of pharmacological applications.

Table 1: Summary of Biological Activities

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. A common route includes:

- Formation of the Oxalamide Intermediate: Reacting oxalyl chloride with the appropriate amine.

- Coupling Reaction: The intermediate is then coupled with 4-methylpiperazine under controlled conditions.

Table 2: Synthetic Route Overview

| Step | Reagents/Conditions |

|---|---|

| Oxalamide Formation | Oxalyl chloride + 4-methylbenzylamine |

| Coupling | Intermediate + 4-methylpiperazine |

Q & A

Q. What are the established synthetic routes for N1-(4-methylbenzyl)-N2-(4-methylpiperazin-1-yl)oxalamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via a two-step oxalyl chloride-mediated coupling reaction. First, 4-methylbenzylamine reacts with oxalyl chloride to form an intermediate isocyanate, which then reacts with 4-methylpiperazine under controlled conditions. Key parameters include:

- Solvent : Dichloromethane or tetrahydrofuran (THF) for optimal solubility .

- Temperature : Room temperature to 50°C to prevent side reactions (e.g., dimerization) .

- Catalyst : Triethylamine or pyridine to neutralize HCl byproducts .

Yields range from 35% to 52%, with purity confirmed via HPLC (>90%) and NMR .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks based on substituents:

- 4-Methylbenzyl group : Aromatic protons at δ 7.2–7.4 ppm; methyl group at δ 2.3 ppm .

- 4-Methylpiperazine : N-CH2 protons at δ 2.4–2.8 ppm; methyl group at δ 2.3 ppm .

- LC-MS/HRMS : Confirm molecular weight (e.g., [M+H]+ detected at m/z 343.15 for C18H21N3O4) .

- HPLC : Use C18 columns with acetonitrile/water gradients (95% purity threshold) .

Advanced Research Questions

Q. How can researchers optimize purification to minimize dimerization or by-products?

- Methodological Answer :

- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate dimers (e.g., 23% dimer observed in similar oxalamides) .

- Recrystallization : Ethanol/water mixtures improve crystallinity and reduce impurities .

- Automated Systems : Continuous flow reactors enhance reproducibility in scaling up .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?

- Methodological Answer :

- Density Functional Theory (DFT) : Compare calculated vs. observed NMR shifts to identify conformational discrepancies .

- Kinetic Studies : Monitor reaction intermediates via in-situ IR spectroscopy to validate mechanistic pathways .

- Statistical Analysis : Apply multivariate regression to correlate substituent electronic effects (Hammett σ values) with reaction rates .

Q. How do modifications to the benzyl or piperazinyl groups affect biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

| Substituent Modification | Biological Impact (e.g., IC50) | Reference |

|---|---|---|

| 4-Chlorophenyl (vs. 4-methyl) | 10-fold increase in antiviral activity | |

| Piperazine → Morpholine | Reduced solubility, maintained target binding |

Q. What analytical methods detect and quantify impurities (e.g., dimers, hydrolyzed products)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.